molecular formula C10H12O2 B3431554 2,3,5-Trimethyl-4-hydroxybenzaldehyde CAS No. 91060-95-6

2,3,5-Trimethyl-4-hydroxybenzaldehyde

Cat. No.: B3431554
CAS No.: 91060-95-6
M. Wt: 164.20 g/mol
InChI Key: LRRULYRVDZNOOF-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C10H12O2 It is characterized by the presence of three methyl groups and a hydroxyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethyl-4-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5-trimethylphenol with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the oxidation of 2,3,5-trimethyl-4-hydroxybenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide. This method is advantageous due to its mild reaction conditions and high yield of the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic oxidation of 2,3,5-trimethylphenol. This process uses air or oxygen as the oxidant and a metal catalyst such as copper or vanadium. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: 2,3,5-Trimethyl-4-hydroxybenzoic acid.

    Reduction: 2,3,5-Trimethyl-4-hydroxybenzyl alcohol.

    Substitution: 2,3,5-Trimethyl-4-bromo-4-hydroxybenzaldehyde (in the case of bromination).

Scientific Research Applications

2,3,5-Trimethyl-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.

    Medicine: Research is ongoing into its potential use as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory and antimicrobial activities.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2,3,5-trimethyl-4-hydroxybenzaldehyde exerts its effects depends on its specific application. For instance, its antioxidant activity is believed to involve the donation of hydrogen atoms from the hydroxyl group to neutralize free radicals. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

2,3,5-Trimethyl-4-hydroxybenzaldehyde can be compared with other similar compounds such as:

    2,4,6-Trimethylbenzaldehyde: Lacks the hydroxyl group, which significantly alters its chemical reactivity and applications.

    3,5-Dimethyl-4-hydroxybenzaldehyde: Has fewer methyl groups, affecting its steric and electronic properties.

    4-Hydroxybenzaldehyde: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.

Properties

IUPAC Name

4-hydroxy-2,3,5-trimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-6-4-9(5-11)7(2)8(3)10(6)12/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRULYRVDZNOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91060-95-6
Record name 4-hydroxy-2,3,5-trimethylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Instead of hexamethylenetetramine as applied in Example 2A and 2B, formaldehyde and ammonium acetate in acetic acid were used for formylation as illustrated below. A 250 ml three neck round bottom flask equipped with a reflux condenser was charged with 20.4 g (0.15 mol) of 2,3,6-trimethylphenol. 100 ml acetic acid, 3.09 g (0.04 mol) of ammonium acetate and 3.243 g (0.04 mol) of formalin solution were added to it. The reaction mass was heated at 120° C. over a period of 2.5 hrs. The completion of reaction was confirmed by TLC. The reaction mass was poured into 400 ml ice cold water with stirring. The solid was filtered and washed with 2×50 ml process water. The product was dried under vacuum to afford 17 g (75%) of crude 2,3,5-trimethyl-4-hydroxy-benzaldehyde. The purification of crude product with 1% sodium hydroxide solution afforded 13 g (53%) of pure 2,3,5-trimethyl-4-hydroxyl-benzaldehyde.
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3.243 g
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100 mL
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20.4 g
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ice
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400 mL
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Synthesis routes and methods II

Procedure details

A 500 ml three neck round bottom flask equipped with mechanical stirrer and pot thermometer, was charged with 50 g (0.36 mol) of 2,3,6-trimethyl-phenol, 200 ml glacial acetic acid and 20.61 g (0.14 mol) of hexamethylenetetramine. The reaction mass was refluxed for 2 hrs at 120-130° C. The completion of reaction was confirmed by TLC. 100 ml of acetic acid were distilled out at reflux temperature. The reaction mass was allowed to cool at 100° C. and 50 ml 20% sulphuric acid were slowly added over a period of 5-10 min. The mixture was stirred at 100° C. for 15-30 min. Heating was stopped and the reaction mass cooled to 20° C. in an ice bath. 500 ml process water were added and stirred for 10 min at 20-25° C. The reaction mass was filtered and washed with 300 ml process water. The crude product was dried at 60-80° C. under vacuum to afford 54 g (90%) of crude 2,3,5-trimethyl-4-hydroxy-benzaldehyde. Subsequently, a 1% one equivalent solution of sodium hydroxide was prepared in process water. 54 g of crude 2,3,5-trimethyl-4-hydroxy-benzaldehyde were added to it under stirring at room temperature. The mixture was stirred for 15-20 min and filtered. The residue was to be scraped as impurity. The filtrate was collected, acidified with 19.75 g of glacial acetic acid and filtered. The product was suck-dried under vacuum, dried at 60-80° C. for 3-4 hrs to give 48 g (80%) of pure 2,3,5-trimethyl-4-hydroxy-benzaldehyde as off-white amorphous solid (Table 1, no. 13). Melting point: 135-137° C. 1H NMR (400 MHz, CDCl3) δ 10.15 (s, 1H), δ 7.49 (s, 1H), δ 5.32 (bs, 1H), δ 2.58 (s, 3H), δ 2.28 (s, 3H), δ 2.22 (s, 3H).
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three
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200 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2,3,6-trimethylphenol (5 g, 0.036 mol) and hexamethylenetetramine (2.06 g, 0.0147 mol) in acetic acid (20 ml) was stirred at 115° C. for 2 hrs. The solvent (10 ml) was distilled and 20% (v/v) H2SO4 (20 ml) was added, and then the mixture was stirred at 115° C. for 20 min. The mixture was then poured on ice cold water (50 ml) and the separated solid was filtered, washed well with cold water (25 ml) and suck-dried. The wet cake was dried at 90° C. for 2 hrs under vacuum to yield 2,3,5-trimethyl-4-hydroxy-benzaldehyde (4.5 g, 75%; Table 1, no. 12).
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5 g
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2.06 g
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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